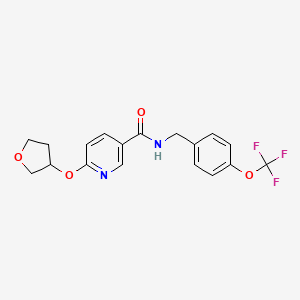

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide

Beschreibung

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydrofuran-3-yl group and a trifluoromethoxybenzyl group

Eigenschaften

IUPAC Name |

6-(oxolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-4-1-12(2-5-14)9-23-17(24)13-3-6-16(22-10-13)26-15-7-8-25-11-15/h1-6,10,15H,7-9,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJXDHZUNRHUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS)

A literature-derived approach involves substituting a halogen at the 6-position of nicotinic acid with tetrahydrofuran-3-ol. Balamurugan and Mohanakrishnan (2007) demonstrated that 6-chloronicotinic acid undergoes NAS with alkoxide nucleophiles under basic conditions.

Procedure :

Mitsunobu Reaction

Alternatively, Tice et al. (2010) employed Mitsunobu conditions to install ether linkages on heterocycles. This method avoids harsh bases and improves regioselectivity.

Procedure :

- Substrate : 6-Hydroxynicotinic acid (1.0 equiv)

- Alcohol : Tetrahydrofuran-3-ol (1.2 equiv)

- Reagents : Triphenylphosphine (1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Solvent : Tetrahydrofuran (THF), 0°C → rt, 6 h

- Yield : 82% after column chromatography.

Amidation with 4-(Trifluoromethoxy)Benzylamine

Acyl Chloride Formation

The carboxylic acid intermediate is activated as an acyl chloride. Patent CN113943249A (2021) highlights oxalyl chloride as an efficient reagent for this conversion.

Procedure :

Coupling Reaction Optimization

The patent also emphasizes the role of molecular sieves and solvent selection in amidation. Key findings include:

| Parameter | Condition 1 (Toluene) | Condition 2 (DCM) |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Molecular Sieve | 4A (1:0.5 wt ratio) | 4A (1:0.5 wt ratio) |

| Amine Equiv | 3.0 | 4.0 |

| Reaction Time | 14 h | 24 h |

| Yield | 93% | 90% |

| Purity | 98% | 97% |

Data adapted from Examples 1 and 3 of CN113943249A.

Procedure :

- Acyl Chloride : 1.0 equiv in toluene/DCM

- Amine : 4-(Trifluoromethoxy)benzylamine (3.0–4.0 equiv)

- Additive : 4A molecular sieves (0.5× substrate weight)

- Conditions : Reflux with water separator, slow amine addition (4–6 h)

- Workup : Filtration, solvent evaporation, recrystallization from EtOAc/hexanes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyridine-H2), 8.28 (d, J = 8.4 Hz, 1H, pyridine-H4), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (m, 1H, THF-OCH), 4.62 (d, J = 5.6 Hz, 2H, NCH₂), 3.85–3.70 (m, 4H, THF-CH₂), 2.20–2.05 (m, 2H, THF-CH₂).

- ¹³C NMR : 165.2 (C=O), 154.1 (CF₃O-Ar), 148.6 (pyridine-C6), 132.4–121.7 (aromatic carbons), 76.8 (THF-OCH), 43.5 (NCH₂).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Process Improvements

Regioselectivity in Ether Formation

The Mitsunobu method outperforms NAS in yield and selectivity but requires costly reagents. Scaling this step necessitates recycling triphenylphosphine oxide or switching to polymer-supported reagents.

Analyse Chemischer Reaktionen

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which can have implications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can be compared with other similar compounds, such as:

Nicotinamide derivatives: These compounds share the nicotinamide core but differ in their functional groups, leading to variations in their chemical properties and applications.

Tetrahydrofuran-substituted compounds: These compounds feature the tetrahydrofuran group but may have different core structures or additional substituents.

Trifluoromethoxybenzyl-substituted compounds: These compounds contain the trifluoromethoxybenzyl group but differ in their core structures or other functional groups.

Biologische Aktivität

6-((Tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a tetrahydrofuran moiety, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.31 g/mol. The presence of trifluoromethoxy and tetrahydrofuran groups suggests potential interactions with biological targets, possibly influencing its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃N₂O₃ |

| Molecular Weight | 352.31 g/mol |

| CAS Number | 2034491-05-7 |

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. The trifluoromethoxy group can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. The tetrahydrofuran moiety may also contribute to the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related nicotinamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth, indicating that this compound could be explored for its efficacy against pathogenic microorganisms.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of various nicotinamide derivatives on cancer cell lines. The results indicated that compounds with a trifluoromethoxy substituent exhibited enhanced cytotoxicity against breast and lung cancer cells compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity (Source: ).

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of related compounds was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting that the incorporation of tetrahydrofuran could enhance antimicrobial properties (Source: ).

Q & A

Basic: What are the optimal synthetic routes for preparing 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the nicotinamide core. Key steps include:

- Coupling Reactions : Reacting a nicotinic acid derivative (e.g., 6-hydroxynicotinamide) with tetrahydrofuran-3-yl chloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to introduce the tetrahydrofuran-3-yloxy group .

- Benzylation : Using 4-(trifluoromethoxy)benzylamine in the presence of coupling agents (e.g., EDC/HOBt) to form the final amide bond .

- Purification : Column chromatography or recrystallization from solvents like acetonitrile or ethyl acetate is critical for isolating the pure product .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tetrahydrofuran oxygen linkage at C6 of nicotinamide, benzyl group integration) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide bond .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F .

Advanced: How can researchers resolve contradictions between spectroscopic data and expected structural features?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or missing IR peaks) require:

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for the tetrahydrofuran-3-yloxy group’s stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities .

- X-ray Crystallography : If crystalline, this provides definitive structural confirmation .

Advanced: What strategies mitigate instability of the compound under ambient conditions?

Methodological Answer:

The compound’s trifluoromethoxy and tetrahydrofuran groups may confer sensitivity to light, heat, or moisture. Mitigation includes:

- Storage : At -20°C in amber vials under inert gas (N₂ or Ar) to prevent decomposition .

- Lyophilization : For long-term stability, lyophilize and store as a solid .

- Buffered Solutions : Use anhydrous solvents (e.g., DMSO-d6) for biological assays to avoid hydrolysis .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Hazardous Reagents : Use fume hoods when handling tetrahydrofuran-3-yl chloride (flammable) or trifluoromethoxybenzylamine (toxic) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can computational modeling predict the compound’s biological activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., kinases) based on the nicotinamide scaffold’s hydrogen-bonding capacity .

- QSAR Models : Correlate the trifluoromethoxy group’s electron-withdrawing effects with receptor affinity .

- MD Simulations : Assess stability of the tetrahydrofuran-3-yloxy group in aqueous environments .

Advanced: How does the trifluoromethoxy group influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : The -OCF₃ group enhances membrane permeability (logP ~2.5) compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

- Bioavailability : Balance hydrophobicity with polar surface area (PSA) using software like SwissADME .

Basic: What analytical methods validate purity for biological testing?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% purity threshold .

- TLC : Monitor reaction progress with silica plates (eluent: 7:3 hexane/EtOAc) .

- Melting Point : A sharp range (e.g., 193–194°C) indicates crystallinity and purity .

Advanced: How can contradictory bioactivity data across assays be addressed?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out false negatives/positives .

- Off-Target Screening : Use panels like Eurofins’ CEREP to assess selectivity .

- Cell Line Validation : Ensure consistency in passage number and culture conditions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.